3-Methyl Adenine-d3 3-Methyl Adenine-d3
Brand Name: Vulcanchem
CAS No.: 110953-39-4
VCID: VC20747648
InChI: InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
SMILES: CN1C=NC(=N)C2=C1N=CN2
Molecular Formula: C6H7N5
Molecular Weight: 152.17 g/mol

3-Methyl Adenine-d3

CAS No.: 110953-39-4

Cat. No.: VC20747648

Molecular Formula: C6H7N5

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl Adenine-d3 - 110953-39-4

CAS No. 110953-39-4
Molecular Formula C6H7N5
Molecular Weight 152.17 g/mol
IUPAC Name 3-(trideuteriomethyl)-7H-purin-6-imine
Standard InChI InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3
Standard InChI Key FSASIHFSFGAIJM-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C=NC(=C2C1=NC=N2)N
SMILES CN1C=NC(=N)C2=C1N=CN2
Canonical SMILES CN1C=NC(=C2C1=NC=N2)N

Chemical Identity and Properties

3-Methyl Adenine-d3 is a modified purine nucleobase with the molecular formula C6H7N5, containing three deuterium atoms at the methyl group position . It has a molecular weight of 152.17 g/mol and is identified by CAS number 110953-39-4 . The compound was first registered in PubChem on January 18, 2019, with the most recent modification on March 15, 2025, indicating ongoing research interest in this compound .

Chemical Identifiers and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, facilitating cross-referencing across different research platforms.

Identifier TypeValue
PubChem CID135908334
CAS Number110953-39-4
DSSTox Substance IDDTXSID80558973
Unlabeled Analog CAS5142-23-4

Common Synonyms

  • 3-Methyl-d3-adenine

  • 3-Methyladenine-d3

  • 3-(trideuteriomethyl)purin-6-amine

  • 3-(trideuteriomethyl)-7H-purin-6-imine

  • 3-(²H₃)Methyl-3H-purin-6-amine

Physical and Chemical Properties

3-Methyl Adenine-d3 shares many physical and chemical properties with its non-deuterated counterpart, but with the important distinction of containing three deuterium atoms, which affects its mass and certain spectroscopic properties.

Physical Properties

PropertyValue
Molecular Weight152.17 g/mol
Physical StateSolid (at standard conditions)
Purity (Commercial)>95% (HPLC)

Chemical Stability

While the search results don't provide explicit information on stability, deuterated compounds generally exhibit similar chemical stability to their non-deuterated counterparts, with potential minor differences in reaction rates due to the kinetic isotope effect.

Applications in Research

3-Methyl Adenine-d3 has significant applications in multiple fields of biochemical and pharmaceutical research, primarily serving as an analytical standard and research tool.

Use as Analytical Standard

As a stable isotope-labeled compound, 3-Methyl Adenine-d3 is valuable in analytical chemistry for quantitative analysis using mass spectrometry . The deuterium labeling provides a mass shift that allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.

Autophagy Research

While the search results primarily discuss the non-deuterated 3-methyladenine, the deuterated analog can serve similar functions in autophagy research. The non-deuterated compound is widely used as an inhibitor of autophagy at concentrations ranging from 2.5 to 10 mM, with 10 mM being the most frequently used concentration .

Pharmacological Properties and Cellular Effects

The pharmacological properties of 3-Methyl Adenine-d3 are presumed to be similar to those of regular 3-methyladenine, with the deuteration primarily affecting its analytical properties rather than its biological activity.

Effects on Autophagy

Standard 3-methyladenine is known to inhibit autophagy by targeting the class III PI3K (VPS34) involved in the nucleation phase of autophagosome formation . At a concentration of 10 mM, 3-methyladenine significantly reduces the autophagic flux in cells, as demonstrated by decreased LC3-II levels in presence of Bafilomycin A1 .

Cytotoxicity Profile

Research with the non-deuterated form shows that 3-methyladenine can trigger cell death, particularly at higher concentrations. At 10 mM, it was observed to induce up to 82% cell death in MEF (Mouse Embryonic Fibroblast) cultures, which was significantly higher compared to lower concentrations . This cytotoxicity appears to involve BAX- and/or BAK-dependent mechanisms and caspase activation .

Structural Comparison with Related Compounds

Understanding the structural relationship between 3-Methyl Adenine-d3 and related compounds provides insight into its functionality and applications.

Comparison with Cpd18

Research has compared 3-methyladenine with a structural derivative called Cpd18. The main structural difference is that Cpd18 contains a methylpiperidin group positioned at the C6 of the adenine . Both compounds inhibit autophagy, but potentially with different potencies and mechanisms.

Synthetic Approaches and Preparation

AttributeSpecification
Supplier ExampleLGC Standards
Product CodeTRC-M275905
FormatNeat
Purity>95% (HPLC)
Product TypeStable Isotope Labeled
CategoriesEnzyme inhibitors, Metabolites, Kinase Modulators, Stable isotopes

Research Findings on Biological Activity

Research with the non-deuterated 3-methyladenine has revealed important insights that may be relevant to understanding the deuterated analog's potential effects.

Effects on Cell Signaling Pathways

Research shows that 3-methyladenine (10 mM) reduces phosphorylation of AKT at Thr308 and Ser473 within 6 hours of treatment . This suggests that besides its well-known role in autophagy inhibition, the compound may affect the PI3K/AKT signaling pathway, which is crucial for cellular growth and survival.

Dose-Dependent Effects

Studies with non-deuterated 3-methyladenine demonstrate a concentration-dependent inhibition of autophagy, with a parallel increase in cytotoxicity at higher concentrations . Cell death remained below 25% at concentrations under 10 mM but increased dramatically to 82% at 10 mM .

Future Research Directions

The deuterated compound 3-Methyl Adenine-d3 has potential for enhanced applications in several research areas, particularly where isotopic labeling provides advantages for analytical detection and mechanistic studies.

Metabolic Tracing Studies

As a stable isotope-labeled compound, 3-Methyl Adenine-d3 could be valuable in metabolic tracing studies, allowing researchers to follow the metabolic fate of the compound through biological systems.

Structure-Activity Relationship Studies

The availability of both deuterated and non-deuterated forms of 3-methyladenine provides opportunities for comparative studies to elucidate subtle aspects of structure-activity relationships in various biological contexts.

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